molecular formula C9H13ClN2O2S B13190760 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

Cat. No.: B13190760
M. Wt: 248.73 g/mol
InChI Key: MZUORHISFNLFPK-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringCommon reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and hydrazines. Reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like rhodium .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonyl chloride
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
  • Quinolinyl-pyrazoles .

Uniqueness

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is unique due to its specific structural features, including the cyclopenta[c]pyrazole ring and the sulfonyl chloride group.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride

InChI

InChI=1S/C9H13ClN2O2S/c1-6(2)12-9(15(10,13)14)7-4-3-5-8(7)11-12/h6H,3-5H2,1-2H3

InChI Key

MZUORHISFNLFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)S(=O)(=O)Cl

Origin of Product

United States

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